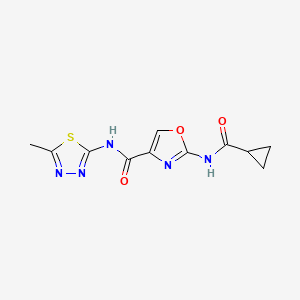

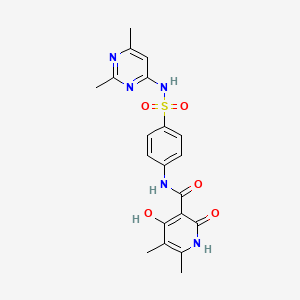

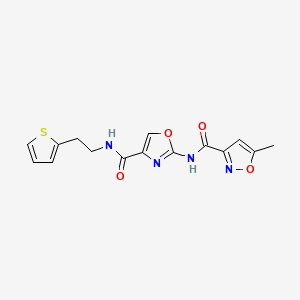

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in various pharmacologically active compounds. The triazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its utility in drug design, often contributing to the binding affinity and selectivity of pharmaceutical agents. The specific substitution pattern on the triazole and piperazine rings can significantly influence the biological activity and physical properties of the compound.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, was achieved through direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, yielding high product purity and scalability . Although this synthesis does not directly pertain to the target compound, it provides insight into the methodologies that could be adapted for synthesizing substituted piperazine derivatives.

Molecular Structure Analysis

The crystal structure of a closely related compound, 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione, has been determined, revealing that it crystallizes in the monoclinic space group with extensive hydrogen bonding and π-interactions contributing to crystal stabilization . This information is valuable as it suggests that similar intermolecular interactions may be expected in the crystal lattice of this compound, potentially affecting its solubility and stability.

Chemical Reactions Analysis

The reactivity of triazole derivatives has been explored in various contexts. For example, novel triazolyl benzene and pyrazole carbonitrile derivatives have been synthesized, showcasing the versatility of triazole chemistry . Additionally, a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines were synthesized by reacting trans-2,5-dimethylpiperazine with diazonium salts, indicating that substituted piperazines can undergo diazenyl coupling reactions . These studies suggest that the triazole and piperazine moieties in the target compound may also be amenable to a range of chemical transformations, which could be exploited for further functionalization or for the synthesis of analogs.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. The presence of the triazole and piperazine rings is likely to influence the compound's solubility, boiling and melting points, and stability. The molecular interactions observed in the crystal structure of the related triazole derivative suggest that the target compound may also exhibit significant solid-state interactions, which could affect its crystallinity and solubility profile .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Facile Synthesis : The compound has been synthesized through methods that involve intermediate stages, leading to the creation of novel derivatives with potential antimicrobial and tuberculostatic activities. These methods include the use of thermal rearrangement of propargylic azide in the presence of dimethylamine for solubilizing groups, showcasing the compound's versatility in synthesis and application in medicinal chemistry (Harrison et al., 2001; Al‐Azmi et al., 2020).

Crystal Structure Analysis : The structural elucidation of this compound and its derivatives through X-ray crystallography provides insights into their molecular geometry, which is essential for understanding their interaction with biological targets. This knowledge is crucial for designing drugs with specific actions (Karczmarzyk & Malinka, 2004; Gül et al., 2007).

Biological Evaluation and Activity

Antimicrobial and Antituberculosis Activities : Synthesized derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains, showing promise as new therapeutic agents. Such studies are indicative of the compound's potential in addressing drug-resistant microbial infections (Patel et al., 2012; Foks et al., 2004).

Anorectic Activity : Some derivatives have shown to exhibit stimulation of the central serotoninergic system, highlighting the compound's potential application in the development of treatments for disorders related to serotonin dysregulation (Malinka & Rutkowska, 1997).

DFT and Vibrational Studies

- Density Functional Theory (DFT) Studies : DFT calculations have been performed to explore the electronic properties and reactivity of derivatives, providing valuable insights into their chemical behavior and interaction with biological molecules. Such studies are fundamental for drug design and development (Shundalau et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-13-16-17-15(18(13)2)12-19-8-10-20(11-9-19)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRSPKYOESDOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2504479.png)

![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B2504487.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504488.png)

![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)

![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)